Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Catalog No.
S6594643
CAS No.
2102409-64-1
M.F
C16H22N2O3
M. Wt
290.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxy...

CAS Number

2102409-64-1

Product Name

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

IUPAC Name

benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

InChI

InChI=1S/C16H22N2O3/c19-15(20-12-14-4-2-1-3-5-14)18-9-6-16(7-10-18)13-17-8-11-21-16/h1-5,17H,6-13H2

InChI Key

MNAIZRFWAMYJPL-UHFFFAOYSA-N

SMILES

C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CN(CCC12CNCCO2)C(=O)OCC3=CC=CC=C3

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound characterized by its unique spirocyclic structure, which consists of a diazaspiro framework integrated with an oxa (ether) linkage. Its molecular formula is C15H22N2OC_{15}H_{22}N_{2}O with a molecular weight of approximately 246.35 g/mol. The compound's structure features a benzyl group, contributing to its potential biological activities and interactions within various chemical environments .

Typical of diazaspiro compounds. Notably, it may undergo:

  • Nucleophilic substitutions: The presence of the carboxylate group allows for nucleophilic attack, leading to the formation of new derivatives.
  • Oxidation reactions: The benzyl moiety can be oxidized to yield corresponding alcohols or aldehydes.
  • Condensation reactions: The diaza component can react with electrophiles, potentially forming larger molecular frameworks or complexes .

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate exhibits promising biological activities. Research indicates that it acts as a dual ligand for specific receptors, potentially influencing pathways associated with neurological and cardiovascular functions. Its derivatives have shown efficacy in:

  • Antihypertensive applications: The compound has been studied for its ability to modulate blood pressure.
  • Chronic kidney disease treatment: It has potential therapeutic effects in managing renal conditions.
  • Viral infections: Certain derivatives act as CCR5 antagonists, suggesting utility in antiviral therapies .

The synthesis of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multi-step organic reactions:

  • Formation of the spirocyclic structure: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the benzyl group: Benzyl halides are commonly used to attach the benzyl moiety via nucleophilic substitution.
  • Carboxylation: The final step often involves introducing the carboxylate group through esterification or direct carboxylation methods.

These synthetic routes allow for the generation of various derivatives, enhancing the compound's versatility and potential applications in medicinal chemistry .

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate finds applications in several fields:

  • Pharmaceuticals: Its derivatives are explored for use in drugs targeting hypertension and renal diseases.
  • Chemical research: The compound serves as a valuable intermediate in synthesizing more complex molecules.
  • Biological studies: Its unique structure makes it a subject of interest for understanding receptor-ligand interactions and drug design .

Interaction studies have demonstrated that Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate can bind effectively to specific biological targets, influencing receptor activity and downstream signaling pathways. These studies often employ techniques such as:

  • Molecular docking: To predict binding affinities and orientations within receptor sites.
  • In vitro assays: To evaluate biological efficacy against target cells or tissues.

Such studies are crucial for elucidating the compound's pharmacological profile and guiding further development into therapeutic agents .

Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate shares structural similarities with several other compounds in the diazaspiro family. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane1097920-70-1Lacks carboxylate group; primarily studied for neurological effects
4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecaneVariousAryl groups enhance interaction profiles; potential applications in oncology
1-Oxa-4,9-diazaspiro[5.5]undecan-3-one84243Contains a ketone; studied for antihypertensive properties

Uniqueness

The uniqueness of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate lies in its specific combination of structural features—particularly the presence of both the benzyl group and the carboxylate moiety—which enhances its biological activity and potential therapeutic applications compared to its analogs.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

290.16304257 g/mol

Monoisotopic Mass

290.16304257 g/mol

Heavy Atom Count

21

Dates

Modify: 2023-11-23

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